N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
Description
N~4~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole, pyrrole, and thiazole moieties
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11-15(19-17(24-11)20-6-2-3-7-20)16(21)18-9-12-4-5-13-14(8-12)23-10-22-13/h2-8H,9-10H2,1H3,(H,18,21) |
InChI Key |
MPVDAERDUVUXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Final Assembly: The pyrrole ring is introduced through a cyclization reaction, followed by the attachment of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N~4~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug lead compound.
Mechanism of Action
The mechanism of action of N4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine
- N’-(1,3-benzodioxol-5-yl)-N-cycloheptyloxamide
Uniqueness
N~4~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its combination of benzodioxole, pyrrole, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
